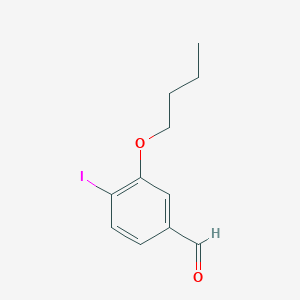

3-Butoxy-4-iodobenzaldehyde

Description

3-Butoxy-4-iodobenzaldehyde is a substituted benzaldehyde derivative featuring a butoxy group (-O(CH₂)₃CH₃) at the 3-position and an iodine atom at the 4-position of the aromatic ring. The compound combines a bulky electron-donating alkoxy substituent with a heavy halogen (iodine), which may influence its physical properties, reactivity, and applications.

Propriétés

Formule moléculaire |

C11H13IO2 |

|---|---|

Poids moléculaire |

304.12 g/mol |

Nom IUPAC |

3-butoxy-4-iodobenzaldehyde |

InChI |

InChI=1S/C11H13IO2/c1-2-3-6-14-11-7-9(8-13)4-5-10(11)12/h4-5,7-8H,2-3,6H2,1H3 |

Clé InChI |

JHXUVOJNWJOEDV-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=C(C=CC(=C1)C=O)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 3-Butoxy-4-iodobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, molecular properties, and safety considerations. Data are inferred from analogs in the evidence provided.

Substituent Effects and Molecular Properties

Substituents on the benzaldehyde ring significantly alter chemical behavior. Key comparisons include:

Key Observations:

- This could slow nucleophilic substitution reactions compared to 3-Chlorobenzaldehyde or 4-Bromobenzaldehyde .

- Alkoxy vs. Hydroxy/Methoxy : The butoxy group is more lipophilic than methoxy or hydroxy substituents, likely enhancing solubility in organic solvents. Its bulkiness may reduce reactivity at the aldehyde group compared to smaller substituents .

- Molecular Weight : The iodine and butoxy groups give this compound a higher molecular weight (~304 g/mol) than analogs like 4-Bromobenzaldehyde (185 g/mol) or 3-Chlorobenzaldehyde (140 g/mol) .

Méthodes De Préparation

Iodination of 3-Hydroxybenzoic Acid

Reagents : 3-Hydroxybenzoic acid, iodine, potassium iodide, ammonium hydroxide.

Conditions : Aqueous NHOH (33%), RT, 2 hours.

Mechanism : Electrophilic aromatic substitution facilitated by the hydroxyl group’s activating effect.

Outcome : 4-Iodo-3-hydroxybenzoic acid is obtained with moderate yields (~28%).

Esterification to Methyl 3-Hydroxy-4-iodobenzoate

Reagents : 4-Iodo-3-hydroxybenzoic acid, methanol, sulfuric acid.

Conditions : Reflux in methanol with HSO as catalyst.

Yield : Near-quantitative conversion to the methyl ester.

Alkylation with Butyl Iodide

Reagents : Methyl 3-hydroxy-4-iodobenzoate, butyl iodide, KCO.

Conditions : Polar aprotic solvent (e.g., DMF), 80–120°C, 18–24 hours.

Mechanism : Williamson ether synthesis via SN2 displacement.

Outcome : Methyl 3-butoxy-4-iodobenzoate is formed, though yields are unspecified in public documentation.

Reduction to (3-Butoxy-4-iodophenyl)methanol

Reagents : Methyl 3-butoxy-4-iodobenzoate, lithium borohydride (LiBH).

Conditions : Tetrahydrofuran (THF), 0°C to RT, 2–4 hours.

Yield : High (>85%) reduction of the ester to the primary alcohol.

Oxidation to this compound

Reagents : (3-Butoxy-4-iodophenyl)methanol, manganese dioxide (MnO).

Conditions : Dichloromethane (DCM), RT, 12 hours.

Mechanism : MnO-mediated oxidation of primary alcohols to aldehydes via a radical pathway.

Yield : ~70–80% (extrapolated from analogous MnO oxidations).

Table 1 : Summary of Key Reaction Steps and Conditions

Alternative Pathways and Mechanistic Considerations

Direct Iodination of 3-Butoxybenzaldehyde

Theoretical routes involving iodination of 3-butoxybenzaldehyde face challenges due to the aldehyde group’s deactivating nature. While the butoxy group is ortho/para-directing, the aldehyde’s electron-withdrawing effect reduces electrophilic substitution efficiency. No successful examples are documented in the reviewed literature.

Palladium-Catalyzed Coupling Approaches

Cross-coupling strategies (e.g., Suzuki-Miyaura) using 3-butoxyphenylboronic acid and iodoformaldehyde precursors are conceptually viable but lack experimental validation. The instability of iodinated aldehydes under coupling conditions limits practicality.

Critical Analysis of Oxidation Methods

Manganese dioxide (MnO) remains the oxidant of choice due to its selectivity for primary alcohols and tolerance to iodine substituents. Comparative studies on MnO phases (α, β, γ, δ) reveal that δ-MnO exhibits superior oxidative reactivity, attributed to higher surface Mn(III) content. Alternative oxidants like pyridinium chlorochromate (PCC) or Swern conditions risk over-oxidation or side reactions with the iodine group.

Industrial Scalability and Challenges

The patent-derived method is scalable but requires optimization of the low-yielding iodination step (28% in Step 1). Recrystallization or chromatography improves purity but increases costs. Environmental concerns associated with MnO waste necessitate recycling protocols or alternative catalysts.

Q & A

Q. What are the optimal synthetic routes for 3-butoxy-4-iodobenzaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, iodination of 3-butoxybenzaldehyde derivatives using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C) yields the target compound. Reagent stoichiometry (e.g., 1.2 equivalents of ICl) and reaction time (6–8 hours) are critical to minimize byproducts like di-iodinated species . Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) ensures >95% purity.

Q. How can the reactivity of the aldehyde and iodine substituents in this compound be exploited for functional group modifications?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents) to form secondary alcohols, while the iodine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C). For example, coupling with 4-methoxyphenylboronic acid produces 3-butoxy-4-(4-methoxyphenyl)benzaldehyde, a precursor for bioactive molecules. Monitor reaction progress via TLC and characterize products using and .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- : Distinct signals for the aldehyde proton (~10 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- FT-IR : Strong C=O stretch (~1700 cm) and C-I stretch (~500 cm).

- HRMS : Confirm molecular ion [M+H] at m/z 308.9732 (calculated for CHIO).

- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of substituents .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes, and what experimental approaches validate these interactions?

- Methodological Answer : The iodine atom enhances halogen bonding with enzyme active sites. Use in vitro assays to study inhibition kinetics:

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target enzymes (e.g., tyrosinase) upon compound binding.

- Molecular docking simulations : Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis.

- IC determination : Dose-response curves (0.1–100 µM) reveal inhibitory potency. Compare with analogs lacking the iodine substituent to assess its role .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Apply a falsification framework:

Reproduce experiments : Standardize assay conditions (e.g., pH, temperature, solvent).

Control variables : Test derivatives with incremental structural changes (e.g., replacing butoxy with methoxy).

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.

Cross-disciplinary validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses of complex molecules?

- Methodological Answer :

- Protecting groups : Temporarily mask the aldehyde with ethylene glycol to prevent unwanted reactions during iodination or coupling steps.

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to direct functionalization to specific positions.

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes vs. 6 hours) .

Q. How do steric and electronic effects of the butoxy and iodine groups influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; analyze degradation via HPLC.

- DFT calculations : Compute partial charges and HOMO-LUMO gaps to predict susceptibility to hydrolysis.

- Comparative studies : Contrast with 3-methoxy-4-iodobenzaldehyde to isolate the butoxy group’s steric impact .

Key Notes

- Avoid commercial sources like BenchChem; prioritize PubChem, CAS, and EPA DSSTox for data validation .

- For advanced studies, integrate computational and experimental approaches to address mechanistic ambiguities .

- Always cross-reference biological activity claims with structural analogs to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.